molecular formula C15H17NO2 B1449429 Benzyl 2-ethynylpiperidine-1-carboxylate CAS No. 124981-19-7

Benzyl 2-ethynylpiperidine-1-carboxylate

Cat. No.: B1449429
CAS No.: 124981-19-7
M. Wt: 243.3 g/mol
InChI Key: KISJCDCGAUVDGY-UHFFFAOYSA-N
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Description

Benzyl 2-ethynylpiperidine-1-carboxylate is a chemical compound with the molecular formula C15H17NO2 and a molecular weight of 243.31 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-ethynylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and ethynyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-ethynylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted piperidine derivatives .

Scientific Research Applications

Benzyl 2-ethynylpiperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-ethynylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways are still under investigation, but it is known to interact with piperidine receptors and related pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl piperidine-1-carboxylate
  • Ethynyl piperidine-1-carboxylate
  • Benzyl 2-ethynylpyrrolidine-1-carboxylate

Uniqueness

Benzyl 2-ethynylpiperidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both benzyl and ethynyl groups in the piperidine ring enhances its reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

benzyl 2-ethynylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-14-10-6-7-11-16(14)15(17)18-12-13-8-4-3-5-9-13/h1,3-5,8-9,14H,6-7,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISJCDCGAUVDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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